![molecular formula C15H17N3O B7503928 (2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7503928.png)
(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone
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Overview
Description
(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone is a heterocyclic compound that features a quinoxaline core substituted with dimethyl groups at positions 2 and 3, and a pyrrolidinylmethanone moiety at position 6.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone typically involves the condensation of o-phenylenediamine with diketones or diethyl oxalate to form the quinoxaline core .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: The quinoxaline core can be oxidized under specific conditions to form quinoxaline-2,3-dioxides.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinylmethanone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoxaline core, particularly at positions 2 and 3.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoxaline-2,3-dioxides, while substitution reactions can introduce various functional groups at the quinoxaline core .
Scientific Research Applications
(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Quinoxaline derivatives have shown potential as antimicrobial, antiviral, and anticancer agents.
Industry: It can be used in the development of dyes, pigments, and materials for optoelectronic devices.
Mechanism of Action
The mechanism of action of (2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit kinase activity by binding to the ATP-binding site of kinases, thereby preventing phosphorylation and subsequent signal transduction . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Olaquindox: An antibiotic with a quinoxaline core used in veterinary medicine.
Echinomycin: A quinoxaline antibiotic with antitumor activity.
Atinoleutin: Another quinoxaline derivative with potential anticancer properties.
Uniqueness
(2,3-Dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrrolidinylmethanone moiety enhances its potential as a kinase inhibitor and broadens its applicability in medicinal chemistry .
Properties
IUPAC Name |
(2,3-dimethylquinoxalin-6-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-10-11(2)17-14-9-12(5-6-13(14)16-10)15(19)18-7-3-4-8-18/h5-6,9H,3-4,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGFRCCAWQTIJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=C(C=CC2=N1)C(=O)N3CCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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